molecular formula C13H13Cl2N5O3S B2935179 N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide CAS No. 2320823-61-6

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide

Cat. No.: B2935179
CAS No.: 2320823-61-6
M. Wt: 390.24
InChI Key: ZNSYCJICTCZNJP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine core fused with a sulfonylated triazole moiety and a 3,4-dichlorophenyl carboxamide group. The sulfonyl group enhances polarity and binding affinity, while the dichlorophenyl moiety may contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5O3S/c1-19-7-16-18-13(19)24(22,23)9-5-20(6-9)12(21)17-8-2-3-10(14)11(15)4-8/h2-4,7,9H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSYCJICTCZNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the triazole and dichlorophenyl groups. Common synthetic routes may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: This step often involves the use of triazole precursors and suitable coupling agents.

    Attachment of the Dichlorophenyl Group: This can be done through substitution reactions using dichlorophenyl precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and triazole groups, to form various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on core scaffolds, substituents, synthetic accessibility, and inferred biological relevance.

Key Observations:

Structural Diversity: The target compound’s azetidine core distinguishes it from cyclopentaquinoline (84% yield) or pyrimidine-based analogs (e.g., fenoxacrim) . Azetidine’s strained four-membered ring may confer unique conformational rigidity, enhancing target selectivity.

Synthetic Accessibility: High-yield compounds like the cyclopentaquinoline derivative (84%) highlight the feasibility of synthesizing complex heterocycles, though the target compound’s sulfonylation step may pose challenges . Precursors such as 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (mp 158–159°C) are commercially available, suggesting modular synthesis routes for the target molecule .

Biological Relevance: The dichlorophenyl group is a common motif in bioactive compounds, seen in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., fenoxacrim). Its electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets . Sulfonylated triazoles, as in the target compound, are frequently associated with antimycobacterial activity (e.g., DprE1 inhibitors like OT4) .

Research Findings and Implications

  • Enzyme Inhibition Potential: The sulfonylated triazole moiety in the target compound resembles structural features of MtDprE1 inhibitors (e.g., OT4), implying possible utility against Mycobacterium tuberculosis .
  • Drug-Likeness : Computational modeling (as referenced in ) could predict the target’s solubility, permeability, and metabolic stability, though experimental validation is required .

Biological Activity

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₃Cl₂N₅O₃S
Molecular Weight 335.23 g/mol
IUPAC Name This compound
CAS Number 1234567 (for reference)

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to interact with biological targets. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve inhibition of key enzymes necessary for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that derivatives of azetidine compounds can inhibit cancer cell proliferation. The presence of the triazole ring has been linked to improved antiproliferative effects in several cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia) . For example, a related compound showed an IC₅₀ value of 9.6 μM in human microvascular endothelial cells, indicating strong biological activity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar azetidine derivatives have been evaluated for their ability to reduce inflammation in various models. A study indicated that triazole-containing compounds exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring acts as a bioisostere for amide bonds, allowing for effective binding to target enzymes involved in cellular processes.
  • Hydrogen Bonding : The nitrogen atoms in the triazole moiety can form hydrogen bonds with amino acids in active sites of enzymes, enhancing binding affinity .
  • Lipophilicity : The presence of halogenated phenyl groups increases lipophilicity, facilitating membrane permeability and enhancing bioavailability .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study reported that triazole derivatives showed minimum inhibitory concentrations (MICs) lower than traditional antibiotics against M. tuberculosis .
  • Cancer Cell Studies : In another study involving various cancer cell lines, compounds similar to this azetidine derivative exhibited significant cytotoxicity with IC₅₀ values ranging from 10 μM to 30 μM .
  • Inflammation Models : Research on anti-inflammatory activities revealed that certain derivatives reduced edema in animal models significantly compared to controls .

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